玛波沙星杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Marbofloxacin Impurity A is a high-quality pharmaceutical-grade reference standard used in pharmaceutical R&D, QC analysis, and Pharmacokinetic & Drug metabolism studies . It is derived from Marbofloxacin, a fluoroquinolone antibiotic . It exhibits high bactericidal activity against a broad spectrum of aerobic Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp .

Synthesis Analysis

The synthesis of Marbofloxacin and its intermediates has been described in various patents . One approach involves the reaction of an intermediate with alkali metal hydroxide in aqueous media . The starting material used is 2,3,4,5-tetrafluorobenzoic acid .Molecular Structure Analysis

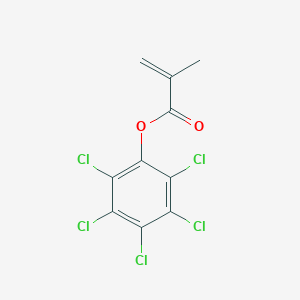

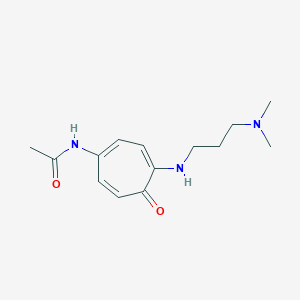

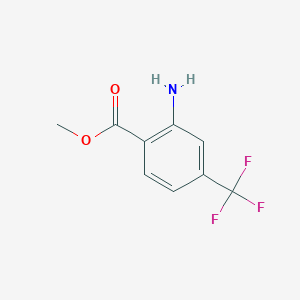

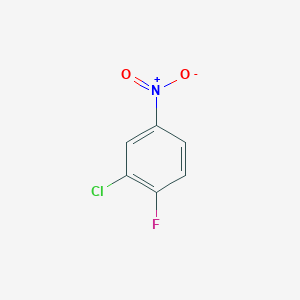

Marbofloxacin Impurity A has the molecular formula C11H8F2N2O4 . Its chemical name is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Marbofloxacin and its intermediates are complex and involve multiple steps . The exact reactions for the synthesis of Marbofloxacin Impurity A are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis

Marbofloxacin Impurity A is a pale yellow, crystalline powder . It has a molar mass of 270.19 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .科学研究应用

Pharmaceutical Research

Marbofloxacin Impurity A is a useful reference standard in pharmaceutical research . It can be used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies .

Identification of Unknown Impurities

This compound can be used in the identification of unknown impurities in pharmaceutical products . This is crucial for ensuring the safety and efficacy of the drugs.

Assessment of Genotoxic Potential

Marbofloxacin Impurity A can be used in the assessment of genotoxic potential . This is important in evaluating the potential risks associated with the use of pharmaceutical products.

Veterinary Medicine

Marbofloxacin, the parent compound of Marbofloxacin Impurity A, is a second-generation fluoroquinolone used in veterinary medicine . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance .

Analysis of Food Matrices

Analytical methods for Marbofloxacin, including its impurities, are often used for the analysis of food matrices . This is important for ensuring food safety, especially in products derived from animals treated with Marbofloxacin.

Analysis of Biological Matrices

Marbofloxacin and its impurities can also be analyzed in biological matrices . This is crucial in pharmacokinetic studies and in monitoring drug levels in treated animals.

Analysis of Pharmaceutical Matrices

Analytical methods for Marbofloxacin and its impurities are used for the analysis of pharmaceutical matrices . This ensures the quality of the finished pharmaceutical product.

Development of New Analytical Methods

There is a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin and its impurities . This opens up opportunities for the development of new methods that are faster, more sustainable, and ecologically correct .

作用机制

Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.

Target of Action

The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

Marbofloxacin and its derivatives, including Marbofloxacin Impurity A, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .

Result of Action

The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .

属性

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)